2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
Description
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-8-9-15(3)18(12-13)19(20)11-10-17-7-5-6-14(2)16(17)4/h5-9,12H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSRHVWIYLPRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC(=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644633 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-77-3 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Principle
The most common and effective method to synthesize 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is the Friedel-Crafts acylation of an appropriately substituted aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). The reaction proceeds via the formation of a highly reactive acylium ion intermediate, which electrophilically attacks the aromatic ring to form the ketone product.
Stepwise Reaction Process
| Step | Description |
|---|---|
| 1 | Formation of acylium ion by reaction of acyl chloride with AlCl3. |
| 2 | Electrophilic attack of the acylium ion on the aromatic ring (bearing methyl substituents). |
| 3 | Rearrangement and stabilization to yield the propiophenone derivative. |
| 4 | Work-up involving quenching with water or dilute acid to liberate the product. |
Reaction Conditions
- Catalyst: Aluminum chloride (AlCl3), sometimes other Lewis acids like FeCl3 for improved regioselectivity.
- Solvent: Non-polar solvents such as dichloromethane or carbon disulfide are commonly used to dissolve reactants and control reaction rate.
- Temperature: Typically maintained at low to moderate temperatures (0–25 °C) to minimize side reactions and polyacylation.
- Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to avoid moisture interference and catalyst deactivation.
Purification Techniques
- Recrystallization from suitable solvents to improve purity.
- Chromatographic methods (silica gel column chromatography) to separate byproducts or regioisomers.
Industrial Scale Preparation and Optimization
Scale-Up Considerations
- Use of continuous flow reactors to enhance heat and mass transfer, allowing precise control over reaction parameters and reducing side reactions.
- Optimization of molar ratios of reactants to maximize yield and reduce catalyst consumption.
- Implementation of real-time monitoring techniques like FTIR or Raman spectroscopy for reaction progress control.
Purification at Scale
- Combination of recrystallization and preparative chromatography to achieve high purity (>98%).
- Use of solvent recovery and recycling to minimize environmental impact and cost.
Comparative Data on Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | AlCl3 (stoichiometric) | AlCl3 or FeCl3 (catalytic amounts) |
| Solvent | Dichloromethane, CS2 | Optimized solvent mixtures for solubility |
| Temperature Range | 0–25 °C | Controlled via flow reactors, 10–30 °C |
| Reaction Time | 2–6 hours | Reduced to 1–3 hours with flow chemistry |
| Yield (%) | 65–75% | 80–90% (optimized conditions) |
| Purification | Recrystallization, chromatography | Multi-step recrystallization and chromatography |
| Atmosphere | Nitrogen or argon | Inert atmosphere with automated control |
Related Chemical Reactions and Modifications
- Oxidation: The ketone group can be oxidized to carboxylic acids or other derivatives using oxidants like KMnO4 or CrO3.
- Reduction: Ketone reduction to alcohols using NaBH4 or LiAlH4 is feasible for further functionalization.
- Electrophilic Aromatic Substitution: Additional substitution on the aromatic rings is possible, influenced by the methyl substituents directing effects.
Research Findings and Notes
- The methyl groups at 2',5' and 2,3 positions direct the regioselectivity of the Friedel-Crafts acylation, favoring substitution at the 3-position of the propiophenone side chain.
- Careful control of temperature and catalyst loading is critical to avoid polyacylation and side reactions.
- Continuous flow methods have been shown to improve reaction efficiency and product consistency in industrial synthesis.
- Analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC are essential for confirming product identity and purity.
Summary Table: Preparation Methods for this compound
| Aspect | Details |
|---|---|
| Synthetic Route | Friedel-Crafts acylation of 2,5-dimethylbenzoyl chloride with 2,3-dimethylbenzene |
| Catalyst | Aluminum chloride (AlCl3), sometimes FeCl3 |
| Solvent | Dichloromethane, carbon disulfide |
| Temperature | 0–25 °C |
| Reaction Time | 2–6 hours (lab scale), 1–3 hours (industrial) |
| Purification | Recrystallization, silica gel chromatography |
| Yield | 65–90% depending on scale and optimization |
| Key Challenges | Controlling regioselectivity, minimizing polyacylation, catalyst deactivation |
| Industrial Enhancements | Continuous flow reactors, in-line monitoring, solvent recycling |
This detailed analysis synthesizes available research and industrial knowledge to provide a comprehensive view of the preparation methods for this compound. The Friedel-Crafts acylation remains the cornerstone of its synthesis, with ongoing improvements in reaction control and scale-up techniques enhancing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Organic Chemistry
In organic synthesis, 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone serves as an intermediate for the production of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds.
Biological Research
The compound is studied for its potential biological activities , particularly in antimicrobial and anticancer research. It has shown promising results in inhibiting bacterial growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Activity : Research indicates that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrates significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anticancer Activity : In vitro studies have shown that treatment with this compound can reduce cell viability by over 60% in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours.
Medicinal Chemistry
Due to its structural features, this compound is investigated for potential drug development applications. Its ability to interact with specific molecular targets suggests possible therapeutic uses in treating infections or cancer.
Data Summary Table
| Activity | Target Organisms/Cell Lines | Concentration (µg/mL or µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |
| Escherichia coli | 50 | Significant growth inhibition | |
| Anticancer | MCF-7 (breast cancer) | 25 | >60% reduction in cell viability |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
- Anticancer Activity : Another study focused on its effects on MCF-7 breast cancer cells, where it was found to induce apoptosis significantly, highlighting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s uniqueness arises from its specific arrangement of methyl groups. Below is a comparative analysis of structurally related propiophenones:
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone | 2',5'-dimethyl; 2,3-dimethylphenyl | ~280 (estimated) | Enhanced steric hindrance; potential for selective biological interactions |
| 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone [1] | 3',5'-dimethyl; 2,4-dimethylphenyl | 266.38 | Symmetric methyl distribution; higher crystallinity |
| 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone [7] | 4'-bromo; 2,3-dimethylphenyl | 317.2 | Bromine enhances electrophilicity; potential anticancer activity |
| 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone [12] | 2',5'-dimethyl; 3,4,5-trifluorophenyl | 292.29 | Fluorine substituents improve metabolic stability and lipophilicity |
| 2',3'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone [11] | 2',3'-dimethyl; 2,6-dimethylphenyl | ~280 (estimated) | Ortho-methyl groups reduce ring flexibility; altered pharmacokinetics |
Physicochemical Properties
- Solubility: The 2,3-dimethylphenyl group increases hydrophobicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 2',5'-dimethyl-3-(2-hydroxyphenyl)propiophenone) [3].
- Thermal Stability : Symmetric methyl substitution (e.g., 3',5'-dimethyl analogs) enhances thermal stability relative to asymmetric variants [1][5].
Biological Activity
2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of diaryl ketones. Its unique structure, characterized by a carbonyl group flanked by two aromatic rings, positions it as a candidate for various biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The presence of dimethyl groups on the aromatic rings enhances its biological reactivity and interaction with cellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. The mechanism underlying this activity may involve the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for potential anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival.
The mechanism of action for this compound involves several biochemical interactions:
- Molecular Targets : The compound may interact with specific enzymes and receptors, altering their activity and leading to various biological effects.
- Pathways : It modulates signaling pathways related to cell growth and apoptosis, contributing to its observed biological activities.
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Mechanism | Interacts with enzymes and modulates signaling |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating infections.
- Anticancer Activity : In vitro experiments showed that the compound could inhibit the proliferation of specific cancer cell lines. The study indicated that treatment with this compound led to increased rates of apoptosis, highlighting its potential role in cancer therapy.
Q & A
Q. What are the recommended synthetic pathways for 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, and what are the critical steps in its preparation?
- Methodology : A Friedel-Crafts acylation or condensation reaction is typically employed, utilizing 2,3-dimethylphenylacetyl chloride and a substituted benzene derivative. Key steps include:
- Electrophilic substitution : Ensure precise control of reaction temperature (70–90°C) to avoid polyacylation byproducts.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate the target compound from unreacted starting materials or regioisomers .
- Yield optimization : Adjust stoichiometry of Lewis acid catalysts (e.g., AlCl₃) and monitor reaction progress via TLC .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodology :
- NMR : Compare experimental and NMR spectra with computational predictions (DFT/B3LYP/6-31G*). Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS should match the molecular formula (expected [M+H]⁺: 279.1752) .
- IR : Confirm carbonyl stretching vibrations (~1680 cm⁻¹) and absence of hydroxyl impurities (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound in pharmacological contexts?
- Methodology :
- Derivatization : Synthesize analogs with varying substituents (e.g., fluoro, methoxy) on the phenyl rings and assess their bioactivity .
- In vitro assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 enzymes using fluorometric assays. Normalize activity to logP values to correlate lipophilicity with efficacy .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins, validating results with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?
- Methodology :
- Reaction condition audit : Compare solvent polarity (e.g., dichloromethane vs. toluene), catalyst loading, and reaction duration. For example, AlCl₃ excess (>1.5 eq) may reduce yield due to side reactions .
- Reproducibility protocols : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ as solvent) to minimize solvent-induced shifts .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in published data, identifying outliers linked to impure reagents or inadequate drying .
Q. How can researchers optimize reaction pathways to minimize byproducts like regioisomers or over-acylated derivatives?
- Methodology :
- Kinetic studies : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction quenching times .
- Protecting groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) on reactive positions to direct acylation to the desired site .
- Catalyst screening : Test alternatives like FeCl₃ or ionic liquids to enhance regioselectivity and reduce byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
